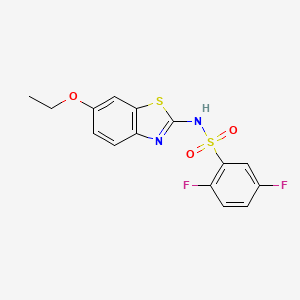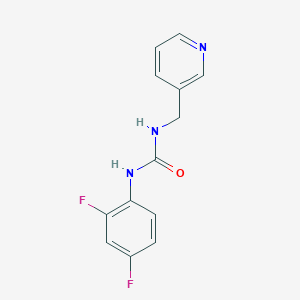![molecular formula C13H9ClF3N3O B5775281 N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research. It belongs to the class of urea herbicides and is commonly used as a selective herbicide to control weeds in crops such as soybean, cotton, and corn.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea acts as a photosystem II inhibitor, which prevents the transfer of electrons from water to plastoquinone in the photosynthetic electron transport chain. This leads to the accumulation of reactive oxygen species, which cause damage to the chloroplast and ultimately result in the death of the weed.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been found to affect the metabolism of plants by altering the levels of amino acids, proteins, and carbohydrates. It also induces oxidative stress and disrupts the cellular membrane integrity. In cancer cells, N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to cause defects in spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its high selectivity towards broadleaf weeds, which makes it a useful tool for studying plant physiology. However, its toxicity towards non-target organisms and the environment limits its application in field studies. In cancer research, N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has shown promising results in vitro, but its efficacy and safety in vivo are yet to be established.
Direcciones Futuras
Future research on N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea could focus on developing more efficient and environmentally friendly synthesis methods. In plant physiology, the mechanism of action of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea could be further elucidated to understand its selectivity towards broadleaf weeds. In cancer research, studies could explore the potential of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea as a chemotherapeutic agent and investigate its efficacy in animal models.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the reaction between 5-chloro-2-pyridinecarboxylic acid and 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal activity. It selectively inhibits the growth of broadleaf weeds by interfering with their photosynthesis process. However, recent studies have also shown that N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the mitotic spindle and inducing cell cycle arrest.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKHOUNRFVCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)



![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)